molecular formula C8H11ClINO B12442490 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride

Cat. No.: B12442490
M. Wt: 299.53 g/mol
InChI Key: FXOQGXRQHSKXRI-UHFFFAOYSA-N
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Description

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClINO. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-iodophenyl)ethan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics, including an amino group, a hydroxyl group, and a 4-iodophenyl moiety. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Molecular Formula : C₈H₁₁ClINO
  • Molar Mass : 299.54 g/mol

The presence of the iodine atom enhances the lipophilicity of the compound, potentially influencing its biological interactions and receptor binding affinity.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
  • Halogen Bonding : The iodophenyl group may engage in halogen bonding, affecting enzyme and receptor activity.

These interactions can lead to modulation of biological pathways, influencing cellular responses and therapeutic outcomes.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against malignant melanoma. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in melanoma cell lines. For example:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.5 µM against melanoma cells, indicating potent anticancer activity .

Data Table: Biological Activity Overview

Biological Activity Observed Effects IC50 Values Study Reference
AntimicrobialInhibition of bacterial growthVaries by strain
Anticancer (Melanoma)Inhibition of cell proliferation0.5 µM
Enzyme ModulationInteraction with specific enzymesNot specified

Case Studies

  • Anticancer Efficacy in Melanoma :
    A study evaluated the effects of this compound on the UACC-62 melanoma cell line. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest .
  • Mechanistic Insights :
    Further investigations into the compound's interaction with sphingosine-1-phosphate (S1P) pathways revealed that it could inhibit S1P release in cellular models, suggesting potential applications in targeting S1P-related pathways in cancer therapy .

Properties

Molecular Formula

C8H11ClINO

Molecular Weight

299.53 g/mol

IUPAC Name

2-amino-2-(4-iodophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H

InChI Key

FXOQGXRQHSKXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I.Cl

Origin of Product

United States

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